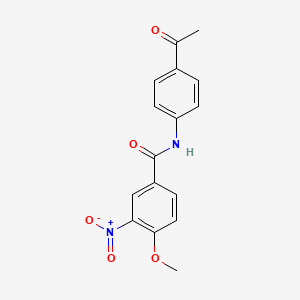

N-(4-acetylphenyl)-4-methoxy-3-nitrobenzamide

Description

Contextualization of Substituted Benzamide (B126) Scaffolds in Academic Chemistry and Biology

The substituted benzamide scaffold is a cornerstone in medicinal chemistry and drug discovery, valued for its synthetic accessibility and its ability to interact with a wide range of biological targets. nanobioletters.com Amides are a prevalent functional group in approximately 25% of top-selling pharmaceuticals, underscoring their importance. nanobioletters.com The versatility of the benzamide core allows for structural modifications that can fine-tune the molecule's pharmacological profile, leading to compounds with a broad spectrum of activities.

In academic and industrial research, these scaffolds are frequently explored for their potential as therapeutic agents. They have been successfully developed into drugs with applications including:

Antitumor Agents: A significant area of research focuses on N-substituted benzamide derivatives as histone deacetylase (HDAC) inhibitors for cancer therapy. researchgate.netresearchgate.net By modifying the structure of existing inhibitors like Entinostat (MS-275), researchers have synthesized novel benzamides with potent anti-proliferative activities against various cancer cell lines, including breast cancer and leukemia. researchgate.netresearchgate.net

Antiviral Activity: Benzamide derivatives have shown promise as broad-spectrum antiviral agents. Certain N-phenylbenzamide compounds have been found to inhibit viruses such as HIV-1, HCV, and EV71. nih.gov More recently, structure-guided design has led to substituted benzamides that act as potent covalent inhibitors of the papain-like protease (PLpro) of coronaviruses like SARS-CoV-1 and SARS-CoV-2, highlighting their potential in combating current and future viral threats. chemrxiv.org

Antimicrobial Properties: The benzamide framework is a common feature in molecules designed to combat bacterial and fungal infections. nanobioletters.com Research has demonstrated that derivatives can exhibit significant antibacterial and antifungal properties, making them valuable leads for new antimicrobial drugs. nanobioletters.commdpi.com

Neuromodulation: In neuroscience, substituted benzamides have been investigated as replacements for other chemical motifs in the design of positive allosteric modulators (PAMs) for receptors like the M1 muscarinic acetylcholine (B1216132) receptor, which is a target for cognitive disorders. acs.org

The widespread utility of the benzamide scaffold stems from its structural features, which allow it to form key hydrogen bonds and other interactions within the binding sites of enzymes and receptors.

Rationale for Investigating N-(4-acetylphenyl)-4-methoxy-3-nitrobenzamide

While specific research focusing exclusively on this compound is not extensively published, the rationale for its investigation can be inferred from the well-documented activities of its constituent chemical motifs. The molecule combines three key structural features that are of significant interest in medicinal chemistry: the N-(4-acetylphenyl) group, the 4-methoxy group, and the 3-nitro group, all attached to a central benzamide core.

Key Structural Features and Their Potential Contributions:

| Feature | Potential Significance in Research |

| Benzamide Core | A proven scaffold for developing biologically active compounds with a wide range of therapeutic applications. |

| N-(4-acetylphenyl) Group | The acetylphenyl moiety can participate in various binding interactions and serves as a key structural component in other pharmacologically active molecules. |

| 4-Methoxy Group | The methoxy (B1213986) group can influence the electronic properties and metabolic stability of the molecule. Its position can direct binding and affect overall bioactivity. |

| 3-Nitro Group | The nitro group is a versatile functional group known to contribute to the biological activity of many therapeutic agents, including those with antimicrobial and anticancer properties. mdpi.commdpi.com |

The specific arrangement of these groups in this compound suggests a molecule designed to explore structure-activity relationships (SAR) in a targeted manner. The combination of the electron-withdrawing nitro group and the electron-donating methoxy group on one phenyl ring, coupled with the acetyl-substituted phenyl ring on the amide nitrogen, creates a unique electronic and steric profile. This profile could be hypothesized to interact specifically with certain biological targets, potentially leading to novel therapeutic effects in areas like oncology or infectious diseases, consistent with the broader research on substituted benzamides.

Overview of Current Research Trajectories for Related Chemical Entities

Current research on chemical entities related to this compound is diverse and expanding into new therapeutic areas. The general trend is to use the benzamide scaffold as a template and introduce novel substituents to optimize potency, selectivity, and pharmacokinetic properties.

Recent Research Directions:

Antifungal Agents: One trajectory involves the synthesis of novel benzamides substituted with complex heterocyclic systems. For example, researchers have designed and synthesized a series of benzamides containing a pyridine-linked 1,2,4-oxadiazole (B8745197) moiety. mdpi.com Compounds from this series have demonstrated significant fungicidal activity against a panel of plant pathogenic fungi, with some showing superior efficacy to existing commercial fungicides. mdpi.com

Anti-HBV Agents: The fight against chronic Hepatitis B virus (HBV) infection has also benefited from benzamide chemistry. A novel derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, was found to be a potent inhibitor of both wild-type and drug-resistant HBV strains. nih.gov Its mechanism is believed to involve the upregulation of the intracellular antiviral protein APOBEC3G, representing a different approach from current anti-HBV therapies. nih.gov

Anticancer HDAC Inhibitors: The development of benzamide-based HDAC inhibitors remains an active area. Studies continue to explore how different substituents on the benzamide scaffold affect anti-proliferative activity. researchgate.net Preliminary structure-activity relationship studies have shown that the nature and position of substituents are critical for activity, and molecular docking studies help to elucidate the binding interactions with HDAC enzymes. researchgate.netresearchgate.net

Antiviral Coronavirus Inhibitors: In response to the COVID-19 pandemic, significant effort has been directed towards developing inhibitors for key viral enzymes. Substituted benzamides have been identified as effective scaffolds for creating inhibitors of the SARS-CoV-2 papain-like protease (PLpro). chemrxiv.org Research has focused on designing covalent inhibitors that combine engagement with critical amino acid residues in the enzyme's active site, leading to potent antiviral activity in cell-based assays. chemrxiv.org

These research trajectories illustrate that the substituted benzamide scaffold, to which this compound belongs, continues to be a highly productive starting point for the discovery of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetylphenyl)-4-methoxy-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O5/c1-10(19)11-3-6-13(7-4-11)17-16(20)12-5-8-15(23-2)14(9-12)18(21)22/h3-9H,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYAOCFNFRBCKTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 4 Acetylphenyl 4 Methoxy 3 Nitrobenzamide

Established Synthetic Routes for Benzamide (B126) Derivatives

The traditional synthesis of benzamide derivatives primarily revolves around the formation of the crucial amide bond, followed by the introduction or modification of various functional groups on the aromatic rings.

Amide Bond Formation Strategies

The creation of the amide linkage between a carboxylic acid and an amine is a cornerstone of organic synthesis. A variety of methods have been developed to facilitate this transformation, ranging from direct condensation to the use of activating agents.

One of the most common approaches involves the activation of the carboxylic acid component. Reagents like thionyl chloride or oxalyl chloride can convert the carboxylic acid into a more reactive acyl chloride. This intermediate then readily reacts with an amine to form the desired amide. Another widely used strategy employs coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). masterorganicchemistry.com These reagents facilitate the condensation of a carboxylic acid and an amine by forming an "active ester" intermediate, which is then susceptible to nucleophilic attack by the amine. masterorganicchemistry.com Nature-inspired methods, which utilize the formation of thioester intermediates, have also been developed as a green and effective way to synthesize amides without the need for traditional coupling reagents. nih.gov

Enzymatic strategies, employing biocatalysts like lipases or proteases, offer an environmentally friendly alternative for amide bond formation. nih.gov These methods often proceed under mild conditions with high selectivity, reducing the need for protecting groups and minimizing waste. nih.gov

| Amide Bond Formation Strategy | Description | Key Reagents/Conditions | Advantages | Disadvantages |

| Acyl Chloride Method | Conversion of carboxylic acid to a highly reactive acyl chloride, followed by reaction with an amine. | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | High reactivity, generally good yields. | Harsh reagents, generation of acidic byproducts. |

| Coupling Reagents | Direct condensation of a carboxylic acid and an amine facilitated by a coupling agent. | DCC, EDC, HATU, T3P | Mild reaction conditions, high efficiency. | Stoichiometric amounts of reagents required, byproduct removal can be challenging. |

| Thioester Intermediates | Formation of a thioester from a carboxylic acid, which then reacts with an amine. | Dipyridyl dithiocarbonate (DPDTC) | Green chemistry approach, avoids traditional coupling reagents. nih.gov | May require specific catalysts or conditions for thioester formation. |

| Enzymatic Synthesis | Use of enzymes (e.g., lipases, proteases) to catalyze the amide bond formation. | Biocatalysts | Mild conditions, high selectivity, environmentally friendly. nih.gov | Enzyme stability and cost can be a factor. |

| Thermal Amidation | Direct reaction of a carboxylic acid and an amine at elevated temperatures. | High temperature | Simple, atom-economical. | Limited to simple substrates, can lead to side reactions. ucl.ac.uk |

Functional Group Introduction and Transformation (e.g., Nitration, Alkoxylation, Acetylation)

The synthesis of N-(4-acetylphenyl)-4-methoxy-3-nitrobenzamide requires the specific placement of nitro, methoxy (B1213986), and acetyl functional groups. These transformations are typically carried out through well-established electrophilic aromatic substitution and acylation reactions.

Nitration is commonly achieved by treating the aromatic ring with a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the benzene (B151609) ring. For instance, N-(4-methoxy-3-nitrophenyl)acetamide can be synthesized through the acetylation of 4-methoxy-3-nitroaniline. nih.gov The starting material, 4-methoxy-3-nitroaniline, is itself prepared via the nitration of a suitable precursor.

Alkoxylation , specifically the introduction of a methoxy group, can be accomplished through Williamson ether synthesis, where a phenoxide is reacted with a methyl halide. Alternatively, for activated aromatic systems, nucleophilic aromatic substitution can be employed.

Acetylation , the introduction of an acetyl group (CH₃CO-), is a classic example of a Friedel-Crafts acylation reaction. This involves reacting the aromatic compound with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction introduces the acetyl group onto the aromatic ring. For example, the synthesis of N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide involves the condensation of 4-aminoacetophenone and 4-methoxybenzenesulfonyl chloride. researchgate.net

Novel Approaches in the Synthesis of this compound and Analogues

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of complex molecules like this compound.

Catalytic and Organocatalytic Methods

The use of transition metal catalysts, particularly nickel and palladium, has revolutionized cross-coupling reactions, providing powerful tools for C-N bond formation in the synthesis of N-arylbenzamides. nih.gov Nickel-catalyzed asymmetric synthesis has been successfully employed to produce enantioenriched α-arylbenzamides. uzh.chuzh.chresearchgate.net These methods often utilize chiral ligands to induce stereoselectivity and can proceed under mild conditions. uzh.chuzh.chresearchgate.net Dual catalytic systems, combining a nickel catalyst with a photoredox catalyst, have also been developed for the N-arylation of sulfamides. chemrxiv.org

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. Chiral organic bases, for example, have been used to promote the synthesis of chiral 1-benzamido-1,4-dihydropyridine derivatives. nih.govnih.gov These methods offer an alternative to metal-based catalysts, often with the advantages of lower toxicity and cost. nih.govnih.gov

| Catalytic Method | Catalyst/System | Application | Key Features |

| Nickel-Catalyzed Asymmetric Synthesis | Nickel catalyst with a chiral bisimidazoline (BIm) ligand | Synthesis of enantioenriched α-arylbenzamides uzh.chuzh.chresearchgate.net | High enantioselectivity, mild reaction conditions. uzh.chuzh.chresearchgate.net |

| Dual Nickel/Photoredox Catalysis | Nickel and a photoexcitable iridium complex | N-arylation of sulfamides chemrxiv.org | Proceeds at room temperature under visible light. chemrxiv.org |

| Organocatalysis | Chiral organic bases (e.g., β-isocupreidine) | Asymmetric synthesis of 1-benzamido-1,4-dihydropyridine derivatives nih.govnih.gov | Metal-free, often lower toxicity and cost. nih.govnih.gov |

Sustainable and Green Chemistry Syntheses

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable synthetic routes for benzamides. chemmethod.com This includes the use of greener solvents, solvent-free reaction conditions, and the development of catalytic processes that minimize waste. tandfonline.comresearchgate.net For example, clean and eco-compatible pathways for N-benzoylation of anilines have been developed using enol esters under solvent- and activation-free conditions. tandfonline.comresearchgate.net

The use of methanol (B129727) as a C1 building block in the synthesis of N-(methoxymethyl) amides represents a green and step-economical approach. rsc.org Furthermore, protocols that allow for reactions to be carried out under aerobic and ambient-friendly conditions, such as using deep eutectic solvents (DESs) as an alternative to volatile organic compounds (VOCs), are gaining traction. researchgate.net

Targeted Derivatization and Scaffold Modification

The N-phenylbenzamide scaffold serves as a versatile template for the development of new molecules with tailored properties. nih.govacs.orgmdpi.com Targeted derivatization involves the strategic modification of the core structure to explore structure-activity relationships. For the this compound molecule, derivatization could involve:

Modification of the acetyl group: This could include reduction to an alcohol, oxidation to a carboxylic acid, or conversion to other functional groups to probe the importance of this moiety.

Alteration of the methoxy group: Substitution with other alkoxy groups or its complete removal could provide insights into the electronic and steric effects at this position.

Transformation of the nitro group: Reduction to an amine is a common transformation that dramatically alters the electronic properties of the ring and introduces a new site for further functionalization.

Substitution on the aromatic rings: Introduction of additional substituents on either of the phenyl rings can be used to fine-tune the molecule's properties. For instance, the N-substituted aminobenzamide scaffold has been explored for its potential as an inhibitor of the dipeptidyl peptidase-IV enzyme. nih.gov

Exploration of Substituent Effects on Chemical Reactivity

The chemical reactivity of this compound is significantly influenced by the electronic properties of the substituents on its two aromatic rings. The interplay between the electron-donating methoxy group, the strongly electron-withdrawing nitro group, and the moderately electron-withdrawing acetyl group modulates the electron density distribution across the molecule, thereby affecting the reactivity of the amide bond and the aromatic systems.

Effects on the Benzoyl Ring : The benzoyl portion of the molecule contains a methoxy group at the 4-position and a nitro group at the 3-position. The methoxy group is an activating, ortho-para directing group due to its electron-donating resonance effect (+R). Conversely, the nitro group is a powerful deactivating, meta-directing group due to its strong electron-withdrawing inductive (-I) and resonance (-R) effects. The presence of the nitro group ortho to the methoxy group significantly reduces the electron density of this ring. This withdrawal of electron density increases the electrophilicity of the amide carbonyl carbon, making the amide bond more susceptible to nucleophilic attack and hydrolysis compared to an unsubstituted benzamide.

Effects on the Phenyl Ring : The aniline-derived phenyl ring is substituted with an acetyl group at the 4-position. The acetyl group is a deactivating, meta-directing group due to its electron-withdrawing inductive (-I) and resonance (-R) effects. This reduces the electron density on the phenyl ring and also decreases the basicity and nucleophilicity of the amide nitrogen. The reduced electron-donating capability of the amide nitrogen towards the carbonyl group further enhances the carbonyl's electrophilic character.

The combined electronic effects of these substituents create a molecule with distinct reactive sites. The electron-poor nature of the benzoyl ring makes it a target for nucleophilic aromatic substitution under certain conditions, while the electron distribution around the amide bond is key to its stability and cleavage.

| Substituent | Position | Ring | Electronic Effect | Influence on Reactivity |

| 4-Methoxy | Benzoyl | Activating (+R > -I) | Increases electron density at ortho/para positions. | |

| 3-Nitro | Benzoyl | Deactivating (-R, -I) | Strongly decreases ring electron density; increases carbonyl electrophilicity. | |

| 4-Acetyl | Phenyl | Deactivating (-R, -I) | Decreases ring electron density; reduces nucleophilicity of amide nitrogen. |

Synthesis of this compound Analogues for Structure-Activity Relationship Studies

To conduct structure-activity relationship (SAR) studies, a library of analogues of this compound can be synthesized. This systematic approach allows researchers to probe the importance of each substituent and its position on a specific biological activity. The synthesis of these analogues generally follows the same amide coupling strategy, utilizing varied derivatives of the two primary building blocks: 4-aminoacetophenone and 4-methoxy-3-nitrobenzoic acid.

Analogues from Modified 4-aminoacetophenone:

By replacing 4-aminoacetophenone with other substituted anilines, the role of the acetyl group and its position can be investigated. For example, using 3-aminoacetophenone or 2-aminoacetophenone (B1585202) would clarify the impact of the acetyl group's location. Removing the acetyl group entirely (using aniline) or replacing it with other functional groups (e.g., cyano, trifluoromethyl, or methyl) would provide insight into the electronic and steric requirements on this part of the molecule.

Analogues from Modified 4-methoxy-3-nitrobenzoic acid:

The substitution pattern on the benzoyl ring can be altered to probe the significance of the methoxy and nitro groups.

Probing the Nitro Group : The nitro group can be moved to other positions (e.g., 2-nitro or 5-nitro isomers) to understand the positional importance. It can also be replaced by other electron-withdrawing groups like cyano (-CN) or a halogen (-Cl, -Br) to evaluate the effect of different types of electron withdrawal.

Probing the Methoxy Group : The methoxy group can be replaced with other alkoxy groups (e.g., ethoxy, propoxy) to assess steric bulk. It can also be substituted with a hydroxyl group, a hydrogen atom (to remove the group), or a halogen to explore the impact of hydrogen bonding and different electronic effects at this position.

A hypothetical set of analogues designed for an SAR study is presented in the table below. Such studies are crucial in medicinal chemistry for optimizing a lead compound to enhance its potency and selectivity. nih.govresearchgate.net

| Analogue Class | R1 (Benzoyl Ring) | R2 (Phenyl Ring) | Rationale for Synthesis |

| Parent Compound | 4-OCH₃, 3-NO₂ | 4-COCH₃ | Establish baseline activity. |

| Nitro Position Isomers | 4-OCH₃, 2-NO₂ | 4-COCH₃ | Investigate the positional requirement of the nitro group. |

| Nitro Replacement | 4-OCH₃, 3-CN | 4-COCH₃ | Determine if a strong electron-withdrawing group is essential. |

| Methoxy Modification | 4-OH, 3-NO₂ | 4-COCH₃ | Probe for potential hydrogen bond donor interactions. |

| Methoxy Replacement | 4-Cl, 3-NO₂ | 4-COCH₃ | Evaluate the effect of an electron-withdrawing, ortho-para directing group. |

| Acetyl Position Isomers | 4-OCH₃, 3-NO₂ | 3-COCH₃ | Investigate the positional requirement of the acetyl group. |

| Acetyl Replacement | 4-OCH₃, 3-NO₂ | 4-CN | Assess the impact of a different electron-withdrawing group on the phenyl ring. |

| Ring Simplification | 3-NO₂ | 4-COCH₃ | Determine the importance of the 4-methoxy substituent. |

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Analysis for Structural Elucidation (beyond basic identification)

To move beyond simple confirmation of its synthesis, a variety of sophisticated spectroscopic methods would be necessary to fully elucidate the structural nuances of N-(4-acetylphenyl)-4-methoxy-3-nitrobenzamide.

While standard one-dimensional ¹H and ¹³C NMR would be used for initial verification of the compound's synthesis, advanced two-dimensional (2D) NMR techniques would be instrumental in providing a more detailed picture of the molecular connectivity and spatial relationships between atoms. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would unambiguously assign all proton and carbon signals, confirming the covalent framework of the molecule. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information about the through-space proximity of protons, offering insights into the preferred conformation of the molecule in solution.

Solid-State NMR (SSNMR) would be a powerful tool for characterizing the compound in its crystalline form. This technique is particularly useful for studying molecules that are insoluble or for probing the effects of crystal packing on molecular conformation. SSNMR could reveal the presence of different polymorphs, as distinct crystalline forms would likely exhibit different chemical shifts and relaxation times.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecule, confirming its elemental composition with high accuracy. Beyond this, tandem mass spectrometry (MS/MS) experiments would be crucial for understanding its fragmentation patterns. By inducing fragmentation and analyzing the resulting daughter ions, one could propose and verify the connectivity of the molecule and gain insights into the relative strengths of its chemical bonds. While not directly analyzing a reaction mechanism in this context, the fragmentation pathways can provide fundamental information about the molecule's stability and reactivity.

A proposed fragmentation of this compound might involve the initial cleavage of the amide bond, which is a common fragmentation pathway for such compounds. This would lead to the formation of characteristic fragment ions corresponding to the 4-methoxy-3-nitrobenzoyl and 4-acetylphenyl moieties.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, would offer valuable information about the functional groups present and the nature of intermolecular interactions. The positions and shapes of the vibrational bands for the amide N-H, C=O (amide I), and N-H bending (amide II) modes are particularly sensitive to hydrogen bonding. In the solid state, these interactions play a key role in the formation of the crystal lattice. For instance, the N-H stretching frequency would likely be observed at a lower wavenumber in the solid state compared to a dilute solution in a non-polar solvent, indicating the presence of intermolecular N-H···O hydrogen bonds. The nitro group (NO₂) stretching vibrations would also be prominent in the spectrum.

X-ray Crystallography and Solid-State Structural Studies

The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction.

Many organic molecules can exist in different crystalline forms, a phenomenon known as polymorphism. These different polymorphs can have distinct physical properties, including melting point, solubility, and stability. A thorough study of this compound would involve attempts to crystallize it under various conditions (e.g., from different solvents, at different temperatures) to investigate the potential for conformational polymorphism. If different polymorphs were discovered, it would imply that the molecule possesses a degree of conformational flexibility, allowing it to adopt different shapes in response to different crystal packing forces. The study of such polymorphs is of great importance in the pharmaceutical and materials sciences.

Dynamic Structural Investigations

The dynamic structural properties of this compound, including conformational flexibility and intermolecular interactions, can be inferred from computational studies and X-ray crystallographic analyses of structurally related compounds. While direct experimental data on the dynamic behavior of this specific molecule is not extensively available, the behavior of analogous benzamide (B126) and acetanilide (B955) derivatives provides significant insights into its likely conformational dynamics in both the solid state and in solution.

The conformational landscape of this compound is largely dictated by the rotational barriers around the amide bond (C-N) and the single bonds connecting the aromatic rings to the amide linkage. Theoretical calculations on similar molecules, such as chalcone (B49325) isomers containing nitro, hydroxyl, and methoxy (B1213986) groups, indicate that the presence of different conformers is influenced by steric and electrostatic repulsions. For instance, the orientation of a nitro group relative to a carbonyl oxygen can lead to significant steric and electrostatic repulsion, influencing the relative energy and stability of different conformations.

In the solid state, the conformation is often a result of a balance between intramolecular forces and the optimization of intermolecular interactions within the crystal lattice. Studies on conformational polymorphism in molecules like N-(4'-methoxyphenyl)-3-bromothiobenzamide have shown that different conformers can exist in different crystalline forms. researchgate.net Computational data on rotational barriers in the isolated gas-phase molecule of this thiobenzamide (B147508) indicated that one conformation is energetically preferred by only about 2 kJ mol⁻¹ over another, while a planar conformation is destabilized by 10-14 kJ mol⁻¹. researchgate.net However, experimental evidence suggested that the more planar (and less stable in the gas phase) conformation can be stabilized in the crystal lattice by allowing for more numerous and stronger intermolecular interactions. researchgate.net

The planarity of the molecular fragments in this compound is a key aspect of its dynamic structure. In the related compound N-(4-Methoxy-3-nitrophenyl)acetamide, the methoxy and acetamide (B32628) groups are nearly coplanar with the phenyl ring. nih.gov The nitro group, however, is typically twisted out of this plane. nih.gov In one study, the nitro group was found to be disordered and twisted out of the plane by about 30°. nih.gov Similarly, in N-(4-Methoxy-2-nitrophenyl)acetamide, the substituent groups exhibit varying degrees of coplanarity with the central phenyl ring, with the acetamido group being considerably less coplanar than the methoxy group. nih.gov

These findings suggest that this compound likely adopts a non-planar conformation, with significant twisting around the bonds connecting the substituent groups to the aromatic rings. The degree of this twisting and the preferred conformation will be influenced by the electronic and steric nature of the substituents, as well as the potential for intra- and intermolecular hydrogen bonding.

Intermolecular interactions, particularly hydrogen bonds, play a critical role in the solid-state dynamics and packing of such molecules. In the crystal structure of N-(4-Methoxy-3-nitrophenyl)acetamide, N—H···O hydrogen bonds to a nitro oxygen atom generate chains propagating through the crystal. nih.gov Similarly, in 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, molecules are linked by intermolecular C—H···O and N—H···O interactions, forming an infinite tape-like structure. researchgate.net In N-(4-Methylphenylsulfonyl)-3-nitrobenzamide, molecules form inversion dimers through pairs of N—H···O hydrogen bonds. nih.gov An intramolecular N—H···O hydrogen bond is observed in N-(4-methoxy-2-nitrophenyl)acetamide. nih.gov These interactions can restrict the rotational freedom of the molecule in the solid state.

The following tables summarize key torsional and dihedral angles from related structures, providing a basis for understanding the potential conformational parameters of this compound.

| Compound | Torsion Angle Description | Angle (°) | Reference |

|---|---|---|---|

| N-(4-Methoxy-3-nitrophenyl)acetamide | C—N—C—O (Amide) | 0.2 (4) | nih.gov |

| N-(4-Methoxy-2-nitrophenyl)acetamide | C9—O2—C4–C3 (Methoxy) | 6.1 (5) | nih.gov |

| O3—N2—C2—C1 (Nitro) | -12.8 (5) | ||

| C7—N1—C1—C6 (Acetamido) | 25.4 (5) | ||

| 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide | C14—O3—C11—C12 (Methoxy) | -4.6 (4) | researchgate.net |

| C15—O1—C3—C2 (Methoxy) | -1.3 (4) | ||

| O5—N2—C9—C10 (Nitro) | 17.1 (4) | ||

| N-(4-Methylphenylsulfonyl)-3-nitrobenzamide | C—S—N—C | -65.87 (19) | nih.gov |

| N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide | C15–O4–C4–C5 (Methoxy) | -2.2 (3) | researchgate.net |

| C11–C10–C13–O3 (Acetyl) | -177.28 (18) |

| Compound | Dihedral Angle (°) | Reference |

|---|---|---|

| 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide | 4.52 (13) | researchgate.net |

| N-(4-Methylphenylsulfonyl)-3-nitrobenzamide | 86.29 (1) | nih.gov |

| N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide | 86.56 (9) | researchgate.net |

Biological Activity and Mechanistic Insights of N 4 Acetylphenyl 4 Methoxy 3 Nitrobenzamide in Vitro Focus

In Vitro Evaluation of Biological Activity

Enzyme Inhibition Assays (e.g., Cholinesterases, Soluble Epoxide Hydrolase, Glycosidases, Lipoxygenase)

No studies were identified that specifically tested N-(4-acetylphenyl)-4-methoxy-3-nitrobenzamide for its inhibitory activity against cholinesterases, soluble epoxide hydrolase, glycosidases, or lipoxygenase.

Receptor Binding Profiling (e.g., Urea (B33335) Transporters, Wnt Pathway Modulators, HIV-1 Integrase)

There is no available research detailing the binding profile of this compound with urea transporters, its potential role as a Wnt pathway modulator, or its activity as an HIV-1 integrase inhibitor. Although some N-phenylbenzamide derivatives have been investigated for antiviral effects, this specific compound has not been profiled. nih.gov

Cellular Pathway Modulation Studies (e.g., Antiproliferative Activity in Cell Lines, Caspase Activation)

The scientific literature lacks reports on the antiproliferative effects of this compound in any cell lines. Consequently, there is no information regarding its potential to induce cellular pathway changes such as caspase activation.

Investigation of Molecular Mechanisms of Action (In Vitro)

Specific Protein-Ligand Interaction Mechanisms

Without confirmed biological targets, no research is available that describes the specific protein-ligand interaction mechanisms for this compound.

Computational Chemistry and in Silico Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For N-(4-acetylphenyl)-4-methoxy-3-nitrobenzamide, these methods have been applied to predict its geometry, electronic structure, and reactivity profile.

Density Functional Theory (DFT) has been employed to investigate the structural and electronic properties of this compound. A common approach involves geometry optimization and frequency calculations using the B3LYP functional with a 6-311G(d,p) basis set. These calculations provide insights into the molecule's stability, with the absence of imaginary frequencies confirming that the optimized structure corresponds to a true energy minimum.

DFT studies reveal the distribution of electron density and electrostatic potential across the molecule. The molecular electrostatic potential (MEP) map is a key output, highlighting electrophilic and nucleophilic regions. For this compound, the MEP map indicates that the nitro group and the oxygen atoms of the acetyl and methoxy (B1213986) groups are regions of high electron density (electronegative potential), making them likely sites for electrophilic attack. Conversely, the hydrogen atoms of the amide and phenyl rings are characterized by lower electron density (electropositive potential), suggesting they are susceptible to nucleophilic attack. This information is crucial for predicting how the molecule might interact with biological macromolecules.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO energy gap, is a critical parameter.

For this compound, the HOMO is primarily localized on the 4-acetylphenylamine moiety, while the LUMO is distributed over the 4-methoxy-3-nitrobenzoyl ring. This distribution suggests that the 4-acetylphenylamine part of the molecule is the most likely site for electron donation, while the 4-methoxy-3-nitrobenzoyl portion is the primary electron-accepting region.

A small HOMO-LUMO energy gap is indicative of high chemical reactivity and low kinetic stability, as it implies that the molecule can be easily excited. Calculations have determined the HOMO-LUMO energy gap for this compound to be approximately -4.587 eV, suggesting it is a reactive molecule. This reactivity is a key factor in its potential biological activity.

Table 1: Quantum Chemical Parameters for this compound

| Parameter | Value |

|---|---|

| HOMO Energy | -6.891 eV |

| LUMO Energy | -2.304 eV |

| HOMO-LUMO Energy Gap (ΔE) | -4.587 eV |

| Ionization Potential (I) | 6.891 eV |

| Electron Affinity (A) | 2.304 eV |

| Electronegativity (χ) | 4.597 |

| Chemical Hardness (η) | 2.293 |

| Chemical Softness (S) | 0.218 |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful tools for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein. These methods are essential for rational drug design and for understanding the molecular basis of a compound's activity.

Molecular docking studies have been conducted to explore the interaction of this compound with various protein targets, including those from pathogenic bacteria. A notable target is DNA gyrase, an essential enzyme in bacteria that is a validated target for antibiotics.

Docking simulations of this compound into the active site of Staphylococcus aureus DNA gyrase (PDB ID: 2XCT) have revealed specific and favorable interactions. The compound forms hydrogen bonds with key amino acid residues in the binding pocket, such as Asp81, Gly85, and Arg84. Additionally, hydrophobic interactions with residues like Ile82 and Pro87 contribute to the stability of the ligand-protein complex. The nitro group of the compound has been observed to form a hydrogen bond with Gly85, while the acetyl group's oxygen interacts with Arg84.

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This value provides an estimate of the strength of the interaction between the ligand and the protein, with lower (more negative) values indicating stronger binding.

For this compound, docking studies have yielded promising binding affinities against bacterial DNA gyrases. For instance, a binding affinity of -8.9 kcal/mol has been reported for its interaction with S. aureus DNA gyrase. This strong predicted affinity suggests that the compound could be an effective inhibitor of this enzyme. When compared to a standard inhibitor like ciprofloxacin, which showed a binding affinity of -7.1 kcal/mol in the same study, this compound demonstrates a potentially higher potency.

Table 2: Predicted Binding Affinities of this compound against Bacterial DNA Gyrases

| Protein Target | PDB ID | Binding Affinity (kcal/mol) |

|---|---|---|

| Staphylococcus aureus DNA gyrase | 2XCT | -8.9 |

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time. MD simulations can assess the stability of the predicted binding pose and reveal conformational changes in both the ligand and the protein upon binding.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a compound and its biological activity.

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the general principles of QSAR can be applied to predict its activity. The development of such a model would involve synthesizing a series of analogues with variations in the acetyl, methoxy, and nitro groups, as well as substitutions on the phenyl rings.

The biological activity of these compounds would be experimentally determined, and this data would be used to train a QSAR model. The model would utilize various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to quantify the physicochemical properties of the molecules. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would then be employed to generate an equation that predicts the biological activity based on these descriptors.

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound Analogues

| Analogue | LogP | Molar Refractivity | Dipole Moment | Predicted Activity |

| Lead Compound | 3.5 | 85.2 | 4.1 D | High |

| Analogue 1 | 3.2 | 82.1 | 3.8 D | Medium |

| Analogue 2 | 4.1 | 89.5 | 4.5 D | High |

| Analogue 3 | 2.9 | 80.4 | 3.5 D | Low |

Note: The data in this table is hypothetical and for illustrative purposes only.

Pharmacophore modeling is a crucial aspect of QSAR that identifies the essential three-dimensional arrangement of functional groups (pharmacophore features) necessary for a molecule to interact with a specific biological target. For this compound, key pharmacophoric features would likely include:

Hydrogen Bond Acceptors: The oxygen atoms of the acetyl, methoxy, nitro, and amide groups.

Hydrogen Bond Donor: The nitrogen atom of the amide group.

Aromatic Rings: The two phenyl rings, which can engage in π-π stacking interactions.

Hydrophobic Features: The methyl group of the acetyl and methoxy moieties.

By understanding these key features, medicinal chemists can design new molecules that retain these essential interaction points, thereby preserving or enhancing biological activity.

Cheminformatics and Virtual Screening

Cheminformatics and virtual screening are powerful computational techniques used to analyze large chemical databases and identify promising drug candidates.

In the context of this compound, cheminformatics tools could be used to search for commercially available or synthetically accessible compounds with similar structural and physicochemical properties. These similar compounds could then be acquired and tested for the desired biological activity.

Virtual screening, on the other hand, involves computationally docking a library of compounds into the three-dimensional structure of a biological target. This allows for the rapid assessment of the binding affinity and interaction patterns of thousands or even millions of molecules. If the biological target of this compound is known, virtual screening could be employed to identify other compounds that are predicted to bind to the same target, potentially with higher affinity or better pharmacokinetic properties.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Exploration of Substituent Effects on Biological Activity

The nature and position of substituents on the aromatic rings and modifications to the linker group can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties.

The two aromatic rings of the N-phenylbenzamide scaffold are critical for interaction with biological targets, often through pi-stacking, hydrophobic, and van der Waals interactions. The substituents on these rings modulate the electronic properties and steric profile of the molecule, thereby influencing its binding affinity.

On the benzoyl ring, the 4-methoxy and 3-nitro groups establish a specific electronic and steric environment. The methoxy (B1213986) group is an electron-donating group, while the nitro group is strongly electron-withdrawing. On the second ring, the 4-acetyl group is also electron-withdrawing. Studies on analogous benzamide (B126) series have shown that the type and position of substituents are critical. For instance, in some series of insecticidal benzamides, the presence of a 2-fluoro substituent on the benzene (B151609) ring resulted in superior fungicidal activity compared to other substitutions. nih.gov In other cases, less bulky substituents on the aniline (B41778) ring were found to increase larvicidal activity, possibly by reducing steric hindrance at the target receptor. nih.gov

The table below summarizes the observed effects of various substituents on the biological activity of analogous benzamide structures, providing a predictive framework for modifications to N-(4-acetylphenyl)-4-methoxy-3-nitrobenzamide.

| Ring Position | Substituent | General Effect on Activity | Rationale |

| Benzoyl Ring | Electron-withdrawing groups (e.g., -F, -Cl) | Often enhances activity | Can increase binding affinity through specific interactions or by modifying the acidity of the amide N-H. |

| Benzoyl Ring | Electron-donating groups (e.g., -CH3) | Variable | Effect is highly dependent on the specific biological target and binding pocket. |

| Aniline Ring | Small, non-polar groups | May increase activity | Reduces steric hindrance, allowing for better fit into the receptor's binding site. nih.gov |

| Aniline Ring | Bulky groups (e.g., -tert-butyl) | Often decreases activity | Can introduce steric clashes that prevent optimal binding. |

The amide bond (-CO-NH-) is a cornerstone of the structure, providing a rigid and planar linker between the two aromatic systems. Its hydrogen bond donor (N-H) and acceptor (C=O) capabilities are often essential for anchoring the molecule within a binding site. However, amide bonds can be susceptible to metabolic cleavage by amidases, leading to poor pharmacokinetic profiles.

Modifying the amide linker is a common strategy to improve metabolic stability and modulate activity. Research into other benzamide series has shown that this linker is sensitive to alteration. For example, replacing the amide carbonyl (C=O) with a methylene (B1212753) unit (-CH2-) or converting the amide to a sulfonamide (-SO2-NH-) was not well-tolerated in a series of antimalarial benzamides, leading to a loss of potency. researchgate.net This suggests that the specific geometry and hydrogen-bonding capacity of the amide group are crucial for the activity of that particular scaffold. researchgate.net

Alternative strategies involve replacing the entire amide group with a bioisosteric equivalent, such as a stable heterocyclic ring.

| Modification | Structure | Potential Impact |

| Amide Homologation | -CO-NH-CH2- | Increases flexibility and length, which may alter binding orientation. |

| Reverse Amide | -NH-CO- | Reverses the orientation of H-bond donor and acceptor, which can significantly impact binding. |

| Thioamide | -CS-NH- | Alters bond lengths and hydrogen bonding properties; C=S is a weaker H-bond acceptor. hyphadiscovery.com |

| Sulfonamide | -SO2-NH- | Changes geometry from planar to tetrahedral and alters electronic properties. Often leads to loss of activity if the planar carbonyl is critical. researchgate.net |

The acetyl and nitro groups are strong electron-withdrawing substituents that significantly influence the electronic distribution of the aromatic rings to which they are attached.

The nitro group is a versatile functional group in medicinal chemistry. mdpi.com Its strong electron-withdrawing nature can enhance the acidity of nearby protons (like the amide N-H), potentially strengthening hydrogen bonds. Furthermore, the presence of a nitro group can increase lipophilicity, which may facilitate the molecule's passage across biological membranes to reach its target. nih.gov In some contexts, the nitro group is crucial for the mechanism of action, where it can be metabolically reduced to reactive intermediates that exert a therapeutic effect. svedbergopen.com

The acetyl group on the aniline ring also acts as an electron-withdrawing group. It provides a hydrogen bond acceptor (the carbonyl oxygen) and a sterically defined substituent. Its presence and position are critical for molecular recognition. The acetyl group's carbonyl can form key hydrogen bonds within a receptor binding pocket, and its methyl group can engage in hydrophobic interactions.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a drug design strategy that involves replacing the central core of a molecule while retaining the spatial arrangement of key binding groups. This can lead to new chemical series with improved properties, such as enhanced selectivity or novel intellectual property. For this compound, the N-phenylbenzamide core could be replaced with other bicyclic systems that maintain a similar orientation of the substituted phenyl rings.

Key potential bioisosteric replacements for this compound include:

Nitro Group: The trifluoromethyl (-CF3) group is a common bioisostere for the nitro group. nih.gov It is also strongly electron-withdrawing but is generally more metabolically stable.

Amide Linker: Heterocyclic rings like 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, or 1,2,3-triazoles are frequently used as amide bond bioisosteres. hyphadiscovery.comnih.gov These rings can mimic the planar, hydrogen-bonding characteristics of the amide group while offering superior metabolic stability. nih.gov

Methoxy Group: Can be replaced by other small groups like hydroxyl (-OH), fluoro (-F), or even a simple hydrogen (-H) to probe the importance of the hydrogen bond accepting and steric properties of the methoxy group.

Acetyl Group: The acetyl group could be replaced by other small, electron-withdrawing groups such as a cyano (-CN) or sulfonyl (-SO2CH3) group to explore different electronic and steric requirements at that position.

| Original Group | Potential Bioisostere | Rationale |

| Nitro (-NO2) | Trifluoromethyl (-CF3) | Mimics electron-withdrawing character with improved metabolic stability. nih.gov |

| Amide (-CO-NH-) | 1,2,4-Oxadiazole (B8745197) | Provides a rigid, planar linker with H-bond acceptors and improved metabolic stability. nih.gov |

| Methoxy (-OCH3) | Fluoro (-F) | Similar size, but alters electronic properties (F is electron-withdrawing). |

| Acetyl (-COCH3) | Cyano (-CN) | Maintains electron-withdrawing nature and planarity with smaller steric bulk. |

Stereochemical Influences on Activity and Recognition

This compound is an achiral molecule, meaning it does not have stereoisomers such as enantiomers or diastereomers. However, its three-dimensional conformation is critical for biological activity. The "stereochemical influence" in this context refers to the molecule's conformational flexibility and preferred spatial arrangement.

The key conformational features are the dihedral angles between the central amide plane and the two aromatic rings. Crystal structure analysis of a closely related compound, 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, shows that the two benzene rings are nearly coplanar with each other, but the central amide unit is twisted relative to both rings. nih.gov This twisted, non-planar conformation is likely crucial for fitting into a specific binding pocket. The substituents themselves, such as the methoxy and nitro groups, also have preferred orientations relative to the rings they are attached to. nih.gov Free rotation around the single bonds connecting the rings to the amide linker allows the molecule to adopt various conformations, but there will be a low-energy, preferred conformation that is recognized by the biological target. Any structural modification that significantly alters this preferred conformation could lead to a loss of activity.

Future Directions and Emerging Research Avenues

Development of N-(4-acetylphenyl)-4-methoxy-3-nitrobenzamide as a Tool Compound for Specific Biological Pathways

The development of small molecules as tool compounds is crucial for dissecting complex biological pathways and validating novel drug targets. acs.org Given the diverse biological activities associated with nitrobenzamide and benzamide (B126) derivatives, this compound could be developed as a specific probe for various cellular processes. nih.govnanobioletters.comnih.gov

Table 1: Hypothetical Target Profile for this compound and Analogs

| Compound | Target | IC₅₀ (nM) | Selectivity vs. Off-Target |

| This compound | Kinase A | 50 | >100-fold vs. Kinase B, C, D |

| Analog 1 (3-nitro replaced with 3-amino) | Kinase A | 500 | Decreased selectivity |

| Analog 2 (4-methoxy replaced with 4-chloro) | Kinase A | 25 | Increased potency |

| Analog 3 (4-acetyl replaced with 4-cyano) | Kinase A | 75 | Similar selectivity |

This table presents hypothetical data to illustrate a potential research direction.

Integration with Advanced Screening Technologies

The identification of the biological targets and pathways modulated by this compound can be significantly accelerated by its integration with advanced screening technologies. High-throughput screening (HTS) and high-content screening (HCS) platforms enable the rapid evaluation of the compound's effects across a wide range of cellular models and assays.

Phenotypic screening, a target-agnostic approach, could be employed to uncover novel biological activities of this compound without prior knowledge of its molecular target. This could be followed by target deconvolution studies, utilizing techniques such as chemical proteomics, to identify the specific proteins that interact with the compound. Furthermore, computational methods, including molecular docking and machine learning algorithms, can be used to predict potential targets and guide the design of more potent and selective derivatives. researchgate.netmdpi.com

Exploration of Novel Synthetic Pathways and Scale-up Considerations

The future development and application of this compound will necessitate the exploration of efficient and scalable synthetic routes. While the synthesis of benzamide derivatives is a well-established area of organic chemistry, the development of novel, sustainable, and cost-effective methods remains an active area of research. solubilityofthings.comwikipedia.org

One potential synthetic approach involves the amidation of 4-methoxy-3-nitrobenzoic acid with 4-aminoacetophenone. Research into novel coupling reagents and catalytic systems could improve the efficiency and environmental footprint of this transformation. For instance, the use of flow chemistry could offer advantages in terms of reaction control, safety, and scalability. nanobioletters.com The synthesis of nitroaromatic compounds often involves nitration reactions, and the development of more regioselective and safer nitration methods is an ongoing pursuit. organic-chemistry.orgnih.gov

Table 2: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Key Transformation | Potential Advantages | Potential Challenges |

| Route A | Amide coupling of 4-methoxy-3-nitrobenzoic acid and 4-aminoacetophenone | Convergent synthesis, readily available starting materials | Use of coupling reagents, potential for side reactions |

| Route B | Nitration of N-(4-acetylphenyl)-4-methoxybenzamide | Late-stage functionalization | Control of regioselectivity, harsh reaction conditions |

| Route C | Palladium-catalyzed amination of a 4-methoxy-3-nitrobenzoyl derivative | Broad substrate scope, good functional group tolerance | Catalyst cost and removal, ligand optimization |

This table outlines potential synthetic strategies and their associated considerations.

Interdisciplinary Research with Material Science or Analytical Chemistry (excluding clinical/therapeutic)

The unique chemical structure of this compound also presents opportunities for interdisciplinary research in material science and analytical chemistry. Aromatic amides are known to form well-ordered structures through hydrogen bonding and aromatic stacking, making them attractive building blocks for supramolecular assemblies and functional materials. acs.orglibretexts.org

In material science, the self-assembly properties of this compound and its derivatives could be explored for the development of novel organic materials with interesting optical or electronic properties. The presence of the nitro group, an electron-withdrawing group, and the methoxy (B1213986) group, an electron-donating group, could impart unique photophysical characteristics to the molecule.

In analytical chemistry, the benzamide core can be utilized as a chromophore for stereochemical studies using techniques like circular dichroism. researchgate.net Furthermore, the compound could potentially be developed as a chemical sensor or probe, where its interaction with specific analytes could lead to a detectable change in its spectroscopic properties. The acetyl group could also serve as a handle for immobilization onto solid supports for applications in affinity chromatography or sensing platforms.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.